molecular formula C12H11BrO2 B8673911 1-(4-Bromophenyl)-3-cyclopropylpropane-1,3-dione

1-(4-Bromophenyl)-3-cyclopropylpropane-1,3-dione

Cat. No.: B8673911
M. Wt: 267.12 g/mol
InChI Key: PMWBMAVXYLCADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound characterized by the presence of a bromophenyl group and a cyclopropyl group attached to a propanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-cyclopropylpropane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with cyclopropyl methyl ketone under acidic or basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-cyclopropylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may induce conformational changes in target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-3-cyclopropylpropane-1,3-dione is unique due to the presence of both the bromophenyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-(4-bromophenyl)-3-cyclopropylpropane-1,3-dione

InChI

InChI=1S/C12H11BrO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

PMWBMAVXYLCADA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78C solution of LDA (generated from 8 ml of 2.5 M nBuLi and 2.1 ml of diisopropylamine) in THF (120 ml) was added dropwise, over 80 min, a solution a 4′-bromoacetophenone (2.98 g, 14.97 mmol) in THF (45 ml). The mixture continued to stir at −78C for 1 h, followed by addition of 1-(cyclopropylcarbonyl)-1H-1,2,3-benzotriazole (2.56 g, 13.65 mmol) in THF (45 ml). The mixture was warmed to rt overnight. The yellow mixture was poured into water and extracted with Et2O (2×300 ml). The combined organic phases were washed with water, dried with MgSO4, and concentrated in vacuo. The crude material was purified by flash chromatography (CH2Cl2/hexanes, 10:90 to 30:70) to yield 1-(4-bromophenyl)-3-cyclopropyl-1,3-propanedione as an orange solid (1.60 g, 44%).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

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